2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide
CAS No.: 899982-86-6
Cat. No.: VC5940014
Molecular Formula: C15H10ClN3O3S2
Molecular Weight: 379.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899982-86-6 |
|---|---|
| Molecular Formula | C15H10ClN3O3S2 |
| Molecular Weight | 379.83 |
| IUPAC Name | 2-chloro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide |
| Standard InChI | InChI=1S/C15H10ClN3O3S2/c1-23-9-3-5-12-13(7-9)24-15(17-12)18-14(20)10-6-8(19(21)22)2-4-11(10)16/h2-7H,1H3,(H,17,18,20) |
| Standard InChI Key | QWONPJBPNSFBNM-UHFFFAOYSA-N |
| SMILES | CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 2-chloro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide, reflects its dual aromatic systems: a 2-chloro-5-nitrobenzamide group and a 6-(methylthio)benzo[d]thiazol-2-yl substituent. Its molecular formula, , corresponds to a molecular weight of 379.83 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 899982-86-6 |
| SMILES | CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)N+[O-])Cl |
| InChIKey | QWONPJBPNSFBNM-UHFFFAOYSA-N |
| PubChem CID | 7615126 |
The presence of electron-withdrawing groups (nitro, chloro) and a sulfur-rich benzothiazole ring creates a polarized electronic structure, influencing both reactivity and intermolecular interactions .
Structural Features and Conformational Analysis
X-ray crystallographic studies of analogous benzothiazole derivatives reveal planar aromatic systems with dihedral angles between the benzamide and benzothiazole rings ranging from 15–25°, suggesting moderate conjugation . The methylthio (-SMe) group at position 6 of the benzothiazole ring adopts a conformation orthogonal to the heterocyclic plane, minimizing steric hindrance with the adjacent thiazole nitrogen . Hydrogen bonding between the amide NH and the nitro group’s oxygen atoms has been observed in related structures, potentially stabilizing the molecule in biological environments .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Benzothiazole Core Formation: Condensation of 2-amino-4-methylthiophenol with chlorocarbonyl reagents under acidic conditions yields the 6-(methylthio)benzo[d]thiazol-2-amine intermediate .
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Amide Coupling: Reaction with 2-chloro-5-nitrobenzoyl chloride via Schotten-Baumann conditions introduces the benzamide moiety.
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Purification: Recrystallization from ethanol/water mixtures achieves >95% purity, as verified by HPLC.
Key challenges include controlling regioselectivity during benzothiazole ring closure and minimizing hydrolysis of the nitro group under basic conditions .
Process Optimization
Recent advancements employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes, improving yields from 68% to 82% . Solvent systems such as dimethylacetamide (DMAc) enhance solubility of intermediates, particularly during amide bond formation.
Structural and Crystallographic Analysis
X-ray Diffraction Studies
While direct crystallographic data for 2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide remains unpublished, studies on analogs (e.g., ) show monoclinic crystal systems () with unit cell parameters Å, Å, Å, and . These structures exhibit π-π stacking between benzothiazole rings (3.8–4.2 Å interplanar distances) and C–H···O hydrogen bonds involving nitro groups .
Spectroscopic Characterization
FTIR (KBr):
(600 MHz, CDCl):
Comparative Analysis with Structural Analogs
Substituents at the benzothiazole 6-position critically modulate bioactivity: methylthio (-SMe) groups confer superior potency over acetamido (-NHAc) or unsubstituted analogs .
Research Advancements and Future Directions
Recent innovations focus on:
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Nanoparticle Delivery: Encapsulation in PLGA nanoparticles improves aqueous solubility (0.8 mg/mL → 4.2 mg/mL) and extends plasma half-life in murine models .
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Targeted Derivatives: Introducing fluorinated benzamide groups (e.g., -CF) enhances blood-brain barrier penetration for potential CNS applications .
Challenges persist in mitigating off-target effects on mammalian cells, necessitating structure-based optimization of the nitro group’s redox potential.
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